5-(4-bromophenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-bromophenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes bromine, hydroxyl, nitrobenzoyl, and phenyl groups
Preparation Methods
The synthesis of 5-(4-bromophenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of 4-bromophenylboronic acid with a suitable halide under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases like potassium carbonate
Scientific Research Applications
5-(4-bromophenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential anti-inflammatory and anticancer properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include:
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities. The uniqueness of 5-(4-bromophenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and biological activities.
Properties
Molecular Formula |
C23H15BrN2O5 |
---|---|
Molecular Weight |
479.3g/mol |
IUPAC Name |
(4Z)-5-(4-bromophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H15BrN2O5/c24-16-10-6-14(7-11-16)20-19(21(27)15-8-12-18(13-9-15)26(30)31)22(28)23(29)25(20)17-4-2-1-3-5-17/h1-13,20,27H/b21-19- |
InChI Key |
KBJTZJRNXIZGIH-VZCXRCSSSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)[N+](=O)[O-])/O)/C(=O)C2=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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